Fmoc-D-cys(tbu)-OH

描述

Fmoc-D-Cys(tBu)-OH is an amino acid building block used in peptide synthesis . It is of great importance in the growing peptide drug market .

Synthesis Analysis

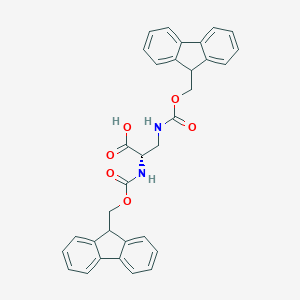

Fmoc-D-Cys(tBu)-OH is synthesized using methods suitable for Fmoc solid-phase peptide synthesis . The synthesis of these novel crypto-thioesters is straightforward and does not require an additional step prior to NCL .Molecular Structure Analysis

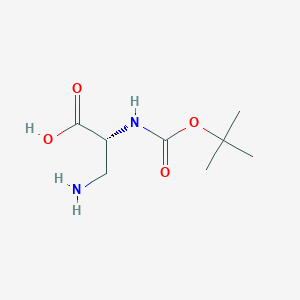

The molecular formula of Fmoc-D-Cys(tBu)-OH is C22H25NO4S . Its molecular weight is 399.51 . The SMILES string isCC(C)(C)SCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis

Fmoc-D-Cys(tBu)-OH is suitable for Fmoc solid-phase peptide synthesis . This reaction type is commonly used in peptide synthesis applications .Physical And Chemical Properties Analysis

Fmoc-D-Cys(tBu)-OH is a white solid . It has a density of 1.237±0.06 g/cm3 . The storage temperature is 2-8°C .科学研究应用

“Fmoc-D-cys(tbu)-OH” is a protected form of the amino acid cysteine, which is widely used in peptide and protein science . Here are some applications of “Fmoc-D-cys(tbu)-OH”:

-

Peptide Synthesis

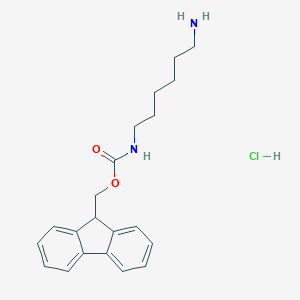

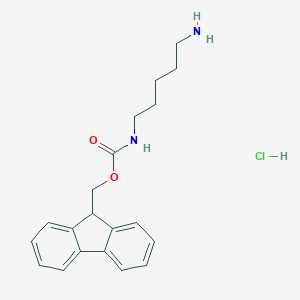

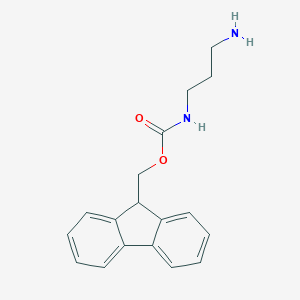

- Fmoc-D-cys(tbu)-OH is used in the synthesis of peptides . The Fmoc group protects the amino group, while the tBu (tert-butyl) group protects the thiol group of cysteine. This allows for selective reactions to occur at other sites in the peptide without affecting these groups .

- The Fmoc/tBu strategy is more routinely used as it avoids both the repeated acidic treatments of the peptide, and the use of hydrogen fluoride (HF) that is required in Boc/Bn peptide synthesis .

-

Protein Science

- Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .

- Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

-

Solid Phase Peptide Synthesis

- Fmoc-D-Cys (S-tBu)-Trt is used in solid phase peptide synthesis . The Trt (trityl) group is another protecting group used for the thiol group of cysteine .

- The resin used in this process, TentaGel, consists of low cross-linked polystyrene on which poly (ethylene glycol) with a molecular weight of 3000 Da is grafted . The PEG spacer is attached to the polymer matrix via an ether bond, which shows high stability towards acid treatment and minimizes PEG leaching .

-

Batch and Flow Through Systems

- TentaGel resins are pressure stable and can be used in batch processes as well as under continuous flow conditions .

- The AC linker is more acid labile than the Wang linker due to an additional methoxy group in the aromatic ring. Therefore, free peptide acids can be cleaved from the resin with 5 - 95% TFA .

-

Protein Labelling

- Fmoc-D-cys(tbu)-OH can be used in protein labelling . The cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .

- Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating peptide/protein labelling in vitro and in vivo .

-

Site-Selective Protein Modification

安全和危害

未来方向

属性

IUPAC Name |

(2S)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYZHCPEYTWHW-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-cys(tbu)-OH | |

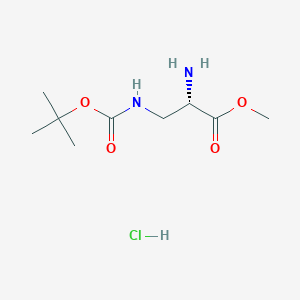

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。